7-Pentadecanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXXXYMMZBAUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303478 | |

| Record name | 7-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-38-6 | |

| Record name | 7-Pentadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-PENTADECANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Pentadecanone chemical properties and structure

An In-depth Technical Guide to 7-Pentadecanone: Structure, Properties, and Analytical Methodologies

Introduction

This compound (CAS No. 6064-38-6), also known as n-hexyl n-octyl ketone, is a long-chain, saturated aliphatic ketone.[1] As a symmetrical ketone, its structure consists of a central carbonyl group flanked by a hexyl and an octyl chain. This molecule serves as a valuable subject for research in various fields due to its well-defined structure and characteristic chemical behavior. Its long alkyl chains and central functional group make it an interesting model compound for studying the physical and chemical properties of higher molecular weight ketones. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and key analytical protocols relevant to researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique molecular structure and standardized identifiers.

-

IUPAC Name : pentadecan-7-one[2]

-

Synonyms : n-Hexyl n-octyl ketone[1]

-

CAS Number : 6064-38-6[3]

-

Molecular Formula : C₁₅H₃₀O[3]

-

Molecular Weight : 226.40 g/mol [2]

The structure is characterized by a fifteen-carbon backbone with a carbonyl group at the seventh position.

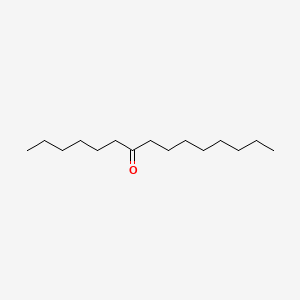

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its long hydrocarbon chains and the polar carbonyl group. These properties are essential for predicting its behavior in various experimental conditions, including solubility, volatility, and thermal stability.

| Property | Value | Source |

| Melting Point | 30-32 °C | [4] |

| Boiling Point | 293.03 °C (estimate) | [5] |

| Density | 0.8184 g/cm³ (estimate) | [5] |

| Refractive Index | 1.4419 (estimate) | [5] |

| Flash Point | 110 °C / 230 °F | [6] |

| Water Solubility | Log10 of Water solubility in mol/l (log₁₀WS) | [7] |

| Octanol/Water Partition Coefficient | logP (oct/wat): 6.2 | [2] |

Spectroscopic Profile

The spectroscopic signature of this compound provides a definitive means of identification and structural elucidation. The key features across different spectroscopic techniques are detailed below.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound undergoes characteristic fragmentation patterns. The primary cleavage is adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions. The most common fragments observed in its GC-MS analysis include a top peak at an m/z of 43.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR : Protons on carbons adjacent to the carbonyl (α-protons at C6 and C8) are deshielded and typically appear in the range of 2.1–2.6 ppm.[8] Protons further from the carbonyl group (β, γ, etc.) resonate upfield, generally between 1.0–1.8 ppm, with the terminal methyl protons appearing as a triplet around 0.9 ppm.[2][8]

-

¹³C NMR : The carbonyl carbon (C7) is highly deshielded and exhibits a characteristic signal in the range of 190–220 ppm.[8] The α-carbons (C6 and C8) resonate around 30–50 ppm, while the other alkyl carbons appear further upfield between 10–30 ppm.[2][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a few strong, characteristic absorption bands.

-

C=O Stretch : A very strong and sharp absorption band around 1715 cm⁻¹ is the definitive indicator of the ketone carbonyl group.[9]

-

C-H Stretch : Strong bands in the region of 2850–2965 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the long alkyl chains.[9]

-

C-H Bending : Medium intensity bands around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bending) are also characteristic.[9]

| Spectroscopic Data | Characteristic Feature | Reference |

| Mass Spec (GC-MS) | m/z Top Peak: 43 | [2] |

| ¹³C NMR | Carbonyl (C=O) peak: ~190-220 ppm | [8] |

| ¹H NMR | α-protons (to C=O): ~2.1-2.6 ppm | [8] |

| Infrared (IR) | Strong C=O stretch: ~1715 cm⁻¹ | [9] |

Synthesis and Reactivity

A documented synthesis of this compound was reported in The Journal of Organic Chemistry in 1949, providing a foundational method for its preparation.[4] As a long-chain aliphatic ketone, its reactivity is primarily governed by the carbonyl group. It can undergo nucleophilic addition reactions, reduction to the corresponding secondary alcohol (7-pentadecanol), and can form enolates under basic conditions, allowing for α-functionalization. The long alkyl chains are relatively inert but contribute to the molecule's lipophilicity.

Applications in Research

While not a widely used industrial chemical, this compound and its isomers serve as important reference compounds in several research areas:

-

Metabolomics : As a long-chain ketone, it can be studied in the context of fatty acid metabolism and oxidation.

-

Environmental Science : Its properties are relevant for studies on the fate and transport of lipophilic compounds in the environment.

-

Analytical Chemistry : It is used as a standard for developing and validating chromatographic and mass spectrometric methods for analyzing complex mixtures containing long-chain organic molecules.[10]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazards Identification : According to the Globally Harmonized System (GHS), this compound may cause long-lasting harmful effects to aquatic life (H413).[2]

-

Precautions for Safe Handling : Avoid contact with skin and eyes.[11] Use in a well-ventilated area and avoid the formation of dust and aerosols.[11]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] It should be stored away from strong oxidizing and reducing agents.[6]

-

First-Aid Measures :

-

Skin Contact : Wash off with soap and plenty of water.[11]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[11]

-

Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[11]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[11]

-

Experimental Protocol: Quantitative Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly effective technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Step-by-Step Methodology

-

Standard Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent like hexane or ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

-

Sample Preparation (e.g., from a matrix) :

-

Liquid-Liquid Extraction (LLE) : For liquid samples (e.g., plasma, water), mix a known volume of the sample with an equal or greater volume of an immiscible organic solvent (e.g., hexane).

-

Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of the analyte into the organic phase.

-

Centrifuge to separate the layers and carefully collect the upper organic layer containing the this compound.

-

The extract may be concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Instrumentation and Conditions :

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column is suitable.

-

Injector : Use a splitless injection mode at 250°C to maximize sensitivity.

-

Oven Temperature Program : An initial temperature of 80°C, held for 1 minute, followed by a ramp of 15°C/min to 280°C, with a final hold for 5 minutes, is a typical starting point.

-

Carrier Gas : Use Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer : Agilent 5977B MSD or equivalent.

-

Ionization Mode : Standard Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Use Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 43, 113, 141) to enhance sensitivity and selectivity.

-

-

Data Analysis :

-

Integrate the peak area of the target analyte in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C15H30O | CID 292625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 6064-38-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound (CAS 6064-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Ketones | OpenOChem Learn [learn.openochem.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. lookchem.com [lookchem.com]

Physicochemical characteristics of 7-Pentadecanone

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Pentadecanone

Abstract

This compound (CAS 6064-38-6) is a long-chain aliphatic ketone with the molecular formula C₁₅H₃₀O.[1][2][3][4] As a saturated ketone, its chemical behavior and physical properties are dictated by the presence of a central carbonyl functional group flanked by a hexyl and an octyl chain. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, tailored for researchers, chemists, and drug development professionals. It consolidates key data from spectral analysis, physical property measurements, and computational predictions, while also presenting standardized protocols for its empirical characterization. The information herein serves as an authoritative resource for understanding the behavior of this compound in various scientific applications, from its use as a chemical intermediate to its potential role in biological systems.

Chemical Identity and Molecular Structure

This compound is a symmetrical long-chain ketone. Its identity is unequivocally established by its CAS Registry Number, 6064-38-6.[1][2][5] The fundamental structural and identifying information is summarized below.

| Identifier | Value | Source |

| IUPAC Name | pentadecan-7-one | PubChem[2] |

| Synonyms | n-Hexyl n-octyl ketone | SCBT[4] |

| CAS Number | 6064-38-6 | ChemSynthesis, PubChem[1][2] |

| Molecular Formula | C₁₅H₃₀O | ChemSynthesis, PubChem[1][2][5] |

| Molecular Weight | 226.40 g/mol | PubChem, SCBT[2][4][6] |

| Canonical SMILES | CCCCCCCCC(=O)CCCCCC | ChemSynthesis, PubChemLite[1][3][7] |

| InChIKey | VUXXXYMMZBAUSE-UHFFFAOYSA-N | ChemSynthesis, PubChem[1][2][3][5][7] |

The molecule's structure, characterized by a central carbonyl group, imparts polarity, while the long alkyl chains confer significant nonpolar, lipophilic character. This duality is central to its physical properties and solubility behavior.

Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are defined by its core properties. These values are critical for predicting its handling, reactivity, and fate in experimental and biological systems.

| Property | Value | Notes and Causality |

| Melting Point | 30–32 °C | The relatively low melting point is consistent with a long-chain aliphatic compound, where van der Waals forces are significant but the absence of hydrogen bonding limits the energy required for fusion.[1][3] |

| Boiling Point | Not available at standard pressure | High molecular weight ketones often decompose before reaching their atmospheric boiling point. Data is typically obtained under vacuum. For comparison, the isomer 2-pentadecanone boils at 293-294 °C.[8] |

| Appearance | Waxy solid at room temperature | Based on its melting point being just above typical room temperature (20-25 °C). |

| Solubility | Insoluble in water; Soluble in organic solvents | The dominant nonpolar character of the C₁₄ alkyl chains prevents miscibility with water. It is readily soluble in nonpolar solvents like hexane and moderately soluble in polar organic solvents.[9] The isomer 8-pentadecanone has an estimated water solubility of 0.4683 mg/L.[10] |

| Octanol/Water Partition Coefficient (logP) | ~6.2 (Predicted) | This high value indicates strong lipophilicity, suggesting a preference for non-aqueous environments and potential for bioaccumulation in lipid-rich tissues.[7][10] |

Spectroscopic Profile for Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a fingerprint for analytical confirmation.

Infrared (IR) Spectroscopy

An IR spectrum of this compound will be dominated by two key features characteristic of an aliphatic ketone.

-

C=O Stretch: A strong, sharp absorption peak is expected in the region of 1715-1725 cm⁻¹ . This is the most prominent signal and is diagnostic for the carbonyl group.

-

C-H Stretch: Strong absorptions will appear in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds in the hexyl and octyl chains.

-

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will be visible in the 1350-1470 cm⁻¹ region.

PubChem confirms the availability of an FTIR spectrum for this compound, typically acquired using a KBr wafer technique.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aliphatic region.

-

α-Protons (~2.4 ppm): The protons on the carbons adjacent to the carbonyl (C6 and C8) will appear as a triplet, deshielded by the electron-withdrawing effect of the ketone.

-

Methylene Protons (~1.2-1.6 ppm): The bulk of the protons within the alkyl chains will form a complex multiplet in this region.

-

Methyl Protons (~0.9 ppm): The terminal methyl groups (C1 and C15) will appear as a triplet.

-

-

¹³C NMR: The carbon spectrum provides a count of unique carbon environments.

-

Carbonyl Carbon (~211 ppm): The C7 carbonyl carbon will be the most downfield signal, which is highly characteristic of a ketone.

-

α-Carbons (~42 ppm): The C6 and C8 carbons will appear downfield from the other aliphatic carbons.

-

Aliphatic Carbons (14-32 ppm): The remaining methylene and methyl carbons will resonate in this upfield region.

-

Reference spectra for both ¹H and ¹³C NMR are available in public databases.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method.[11]

-

Molecular Ion (M⁺): The molecular ion peak at m/z 226 may be weak or absent in EI-MS due to rapid fragmentation.[11]

-

α-Cleavage: The primary fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group. This will result in the formation of characteristic acylium ions at m/z 113 ([C₇H₁₃O]⁺) and m/z 141 ([C₉H₁₇O]⁺) .

-

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, leading to charged and neutral fragments. This can produce additional characteristic peaks in the lower mass range.

The NIST WebBook and PubChem confirm the availability of reference mass spectra for this compound.[2][5]

Analytical Workflows and Protocols

To ensure scientific integrity, the characterization of this compound must follow validated protocols. The following methodologies describe self-validating systems for determining its key properties.

Protocol: Melting Point Determination via Capillary Method

Causality: This method relies on the principle that a pure crystalline solid exhibits a sharp, well-defined melting point range. The visual transition from a solid to a liquid provides a precise measure of the fusion temperature.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Ramp: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (30 °C).

-

Fine Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

-

Validation: A narrow melting range (≤ 2 °C) is indicative of high purity. The experiment should be repeated at least twice to ensure reproducibility.

Protocol: Structural Confirmation by GC-MS

Causality: This workflow separates the analyte from volatile impurities via gas chromatography and then fragments it in a reproducible manner using electron ionization mass spectrometry. The resulting mass spectrum provides a structural fingerprint that can be matched against a reference library for unambiguous identification.

Methodology:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in hexane. Create a working standard of 10 µg/mL by diluting the stock solution.[11]

-

GC Parameters (Typical):

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject 1 µL of the working standard into the GC-MS system.

-

Data Interpretation:

-

Confirm the retention time of the eluted peak.

-

Analyze the mass spectrum of the peak.

-

Compare the fragmentation pattern to a reference library (e.g., NIST) to confirm the identity of this compound.[5] Key fragments to look for include the acylium ions resulting from alpha-cleavage.

-

Caption: Workflow for the analytical confirmation of this compound using GC-MS.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards Identification: The primary GHS classification for this compound is Aquatic Chronic 4 (H413: May cause long lasting harmful effects to aquatic life).[2] It should not be released into the environment.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust.[12]

-

Storage: Store in a dry, cool, and well-ventilated place.[12] Keep the container tightly sealed.

-

Incompatibilities: Avoid contact with strong oxidizing and reducing agents.[12]

-

Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam as extinguishing media.[12] The isomer 8-pentadecanone has a flash point of 110 °C (230 °F), indicating a low fire hazard under normal conditions.[12]

Caption: Interrelationship of this compound's structure and its key properties.

Conclusion

This technical guide has synthesized the critical physicochemical data for this compound, providing a foundational resource for its application in research and development. The combination of its long aliphatic structure and central carbonyl group results in a lipophilic, waxy solid with a distinct spectroscopic fingerprint. The provided analytical protocols offer a robust framework for its identification and purity assessment, while the safety guidelines ensure its responsible handling. This consolidated knowledge is vital for any scientist intending to work with or study this compound.

References

-

This compound - 6064-38-6, C15H30O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

This compound | C15H30O | CID 292625. PubChem, National Institutes of Health. [Link]

-

This compound. Stenutz. [Link]

-

Chemical Properties of this compound (CAS 6064-38-6). Cheméo. [Link]

-

8-pentadecanone, 818-23-5. The Good Scents Company. [Link]

-

CAS No : 818-23-5 | Product Name : 8-Pentadecanone. Pharmaffiliates. [Link]

-

This compound (C15H30O). PubChemLite. [Link]

-

7-Heptadecanone Safety Data Sheets(SDS). LookChem. [Link]

-

7-Pentadecanol | C15H32O | CID 9856016. PubChem, National Institutes of Health. [Link]

-

This compound. NIST WebBook, National Institute of Standards and Technology. [Link]

-

8-Pentadecanone | C15H30O | CID 13162. PubChem, National Institutes of Health. [Link]

-

7-Heptadecanone | C17H34O | CID 292627. PubChem, National Institutes of Health. [Link]

-

2-pentadecanone, 2345-28-0. The Good Scents Company. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C15H30O | CID 292625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C15H30O) [pubchemlite.lcsb.uni.lu]

- 8. 2-pentadecanone, 2345-28-0 [thegoodscentscompany.com]

- 9. CAS 818-23-5: Diheptyl ketone | CymitQuimica [cymitquimica.com]

- 10. 8-pentadecanone, 818-23-5 [thegoodscentscompany.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 7-Pentadecanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Pentadecanone, a long-chain aliphatic ketone, is a molecule of significant interest in various scientific disciplines. Its chemical structure, characterized by a fifteen-carbon backbone with a carbonyl group at the seventh position, imparts specific physical and chemical properties that make it a valuable compound for research and potential applications. This in-depth technical guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, purification, analytical characterization, and its emerging relevance in chemical ecology and as a research tool.

Core Molecular and Physical Properties

This compound is identified by the CAS number 6064-38-6 and possesses the molecular formula C15H30O [1]. Its structure, also known as n-hexyl n-octyl ketone, consists of a saturated fifteen-carbon chain with a ketone functional group. This structure dictates its physical and chemical behavior, which is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6064-38-6 | [1] |

| Molecular Formula | C15H30O | [1] |

| Molecular Weight | 226.40 g/mol | [1] |

| IUPAC Name | Pentadecan-7-one | [1] |

| Synonyms | n-Hexyl n-octyl ketone | [1] |

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust and versatile method for forming carbon-carbon bonds. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. For the synthesis of this compound, heptanoyl chloride can be reacted with octylmagnesium bromide. The Grignard reagent, octylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanoyl chloride. The subsequent workup yields the desired ketone.

Causality Behind Experimental Choices

The choice of the Grignard reaction is predicated on its efficiency in forming C-C bonds with high yields and its applicability to a wide range of substrates. The selection of heptanoyl chloride and octylmagnesium bromide as starting materials is a direct and logical route to the target molecule, this compound. The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it stabilizes the Grignard reagent. Anhydrous conditions are paramount to prevent the highly reactive Grignard reagent from being quenched by water or other protic solvents.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

1-Bromooctane

-

Anhydrous diethyl ether or THF

-

Heptanoyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Octylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 1-bromooctane in anhydrous diethyl ether from the dropping funnel.

-

Initiate the reaction by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

-

Add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Heptanoyl Chloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of heptanoyl chloride in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

-

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Purification and Characterization

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Column chromatography and recrystallization are effective methods for this purpose.

Purification Protocol

-

Column Chromatography:

-

Pack a chromatography column with silica gel using a slurry method with hexane.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure this compound and evaporate the solvent.

-

-

Recrystallization:

-

If the purified product is a solid at room temperature, it can be further purified by recrystallization.

-

Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/acetone mixture)[2].

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Caption: General workflow for the purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrum gives the molecular weight and characteristic fragmentation patterns that can confirm the structure. A typical GC-MS protocol would involve dissolving the sample in a suitable solvent like hexane and injecting it into the GC-MS system[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environment.

-

¹³C NMR: Shows the number of different carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1715 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone, confirming the presence of the carbonyl group.

Applications and Biological Relevance

While direct applications of this compound in drug development are not extensively documented, long-chain aliphatic ketones are a class of compounds with known biological activities and are valuable as research tools.

Role in Chemical Ecology

Many long-chain ketones function as semiochemicals, which are chemicals involved in communication between organisms. These can be classified as:

-

Pheromones: Chemicals used for communication between individuals of the same species. For example, some insects use ketones as sex or aggregation pheromones[4].

-

Kairomones: Chemicals that are emitted by one species and benefit a receiver of a different species, often to the detriment of the emitter. For instance, a predator might use a prey's pheromone as a kairomone to locate it[5][6].

The potential of this compound to act as a pheromone or kairomone makes it a compound of interest for research in chemical ecology, with potential applications in pest management through the development of attractants or repellents[4].

Potential in Drug Discovery Research

Ketone moieties are present in many biologically active molecules and are sometimes incorporated into drug candidates to enhance their properties. Ketones can participate in reversible covalent interactions, such as imine formation with lysine residues in proteins, which can be a strategy to increase the potency of a drug[7][8]. Although aldehydes are also used for this purpose, ketones often exhibit greater metabolic stability, a desirable characteristic for drug candidates[7][8]. The study of long-chain ketones like this compound can provide insights into the structure-activity relationships of this class of compounds and their potential as scaffolds or functional groups in the design of new therapeutic agents.

Safety and Handling

This compound is classified as being potentially harmful to aquatic life with long-lasting effects[1]. Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable long-chain ketone with well-defined chemical and physical properties. The Grignard reaction provides a reliable method for its preparation, and standard chromatographic and spectroscopic techniques can be used for its purification and characterization. While its direct role in drug development is yet to be fully explored, its potential as a semiochemical and the general biological relevance of the ketone functional group make it a valuable compound for researchers in chemical ecology and medicinal chemistry. This guide provides a solid foundation for scientists working with or interested in the synthesis and application of this compound.

References

- 1. This compound | C15H30O | CID 292625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purification [chem.rochester.edu]

- 3. tpcj.org [tpcj.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Kairomone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and occurrence of 7-Pentadecanone

An In-depth Technical Guide to the Natural Sources and Occurrence of 7-Pentadecanone

Abstract

This compound (CAS No. 6064-38-6), a 15-carbon aliphatic ketone, is a lipophilic molecule with emerging significance in chemical ecology and food science. While its isomers, 2-pentadecanone and 8-pentadecanone, are well-documented in various natural matrices, the specific occurrence of this compound is less characterized, presenting a compelling area for future research. This technical guide synthesizes the current understanding of this compound's natural sources, places it within the broader context of related C15 ketones, details a robust analytical methodology for its identification, and proposes a plausible biosynthetic pathway. This document is intended for researchers, chemists, and drug development professionals investigating natural product chemistry and semiochemicals.

Introduction to this compound

This compound (C₁₅H₃₀O, M.W.: 226.40 g/mol ) is a saturated ketone characterized by a carbonyl group at the seventh carbon position of a pentadecane chain.[1][2][3] Its structure imparts significant hydrophobicity, making it a common constituent of waxy coatings, essential oils, and cellular lipid fractions in organisms that produce it.

Long-chain ketones play critical roles in biological systems, acting as semiochemicals (pheromones), defensive compounds, and flavor or aroma constituents.[4][5] Understanding the natural distribution of specific isomers like this compound is fundamental to elucidating their precise ecological functions and exploring their potential applications.

Natural Occurrence: Direct and Contextual Evidence

The scientific literature on the specific natural occurrence of this compound is limited. However, contextual evidence from its isomers provides valuable insight into the types of biological systems where it may be discovered.

Confirmed Occurrence of this compound

The most direct evidence points to its presence in the plant kingdom.

-

Soft-Necked Garlic (Allium sativum L.): this compound is listed as a constituent of soft-necked garlic, where it likely contributes to the complex flavor and aroma profile of this widely consumed food product.[6]

Occurrence of Related Isomers (2- and 8-Pentadecanone)

The broader distribution of other C15 ketones suggests promising areas to investigate for the presence of this compound. These isomers are found across various phyla, highlighting the widespread biosynthesis of such molecules in nature.

| Isomer | Species/Source | Family/Type | Matrix Analyzed | Potential Role | Reference(s) |

| 2-Pentadecanone | Drosophila busckii | Insect | Secretion | Aggregation Pheromone | [4] |

| Blue & Cheddar Cheeses | Dairy Product | Food Matrix | Flavor/Aroma Compound | [7] | |

| Coconut (Cocos nucifera L.) | Plant | Food Matrix | Flavor/Aroma Compound | [7][8] | |

| Asparagus (Asparagus officinalis L.) | Plant | Food Matrix | Flavor/Aroma Compound | [7] | |

| 8-Pentadecanone | Tomato (Solanum lycopersicum) | Plant | Fruit Volatiles | Volatile Signal | [9] |

| Wheat (Triticum aestivum) | Plant | Leaf Surface Wax | Herbivore Deterrent | [5] | |

| Long Pepper (Piper longum) | Plant | Fruit | Flavor/Aroma Compound | [5] |

This distribution strongly implies that the enzymatic machinery for producing C15 ketones is not an isolated phenomenon. The variation in carbonyl position likely results from the substrate specificity of the hydroxylating and oxidizing enzymes involved in the biosynthetic pathway.

Proposed Biosynthesis of this compound

The biosynthesis of long-chain aliphatic ketones in nature is understood to originate from fatty acid metabolism.[10] While a specific pathway for this compound has not been definitively elucidated, a scientifically plausible route can be proposed based on known mechanisms for related compounds. The process begins in the endoplasmic reticulum with the very-long-chain fatty acid (VLCFA) pool.

Key Enzymatic Steps:

-

Fatty Acid Elongation: The pathway initiates with common C16 or C18 fatty acyl-CoAs, which are extended by the Fatty Acid Elongase (FAE) complex.

-

Reduction to Aldehyde: The resulting VLCFA is reduced to a long-chain aldehyde by an acyl-CoA reductase.

-

Decarbonylation to Alkane: The aldehyde undergoes decarbonylation, catalyzed by a P450 enzyme (e.g., CYP4G), to form an alkane with one less carbon atom. For this compound, the key precursor would be n-pentadecane.

-

Mid-Chain Hydroxylation: A mid-chain alkane hydroxylase, likely a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 7th carbon position of the n-pentadecane backbone, forming heptan-7-ol. The regioselectivity of this enzyme is the critical determinant of the final ketone isomer.

-

Oxidation to Ketone: Finally, the secondary alcohol is oxidized by a secondary alcohol dehydrogenase to yield this compound.

Potential Ecological & Biological Roles

Based on the functions of its isomers, this compound may serve several roles:

-

Chemical Communication: As a semi-volatile organic compound (VOC), it could function as an intraspecific pheromone (e.g., for aggregation or as a sex attractant) or as an interspecific kairomone, signaling to predators or parasitoids.[11][12]

-

Plant Defense: As a component of cuticular wax, it could contribute to the plant's physical and chemical barrier against microbial pathogens and deter feeding by insect herbivores.[5][9]

-

Flavor and Aroma: In foods such as garlic, it acts as a flavor component, contributing to the overall sensory experience.[6]

Protocol for Extraction and Analysis

The trustworthiness of identifying natural products hinges on a robust and reproducible analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying volatile and semi-volatile compounds like this compound from a complex natural matrix.[13] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient pre-concentration technique ideal for this purpose.[14]

Detailed Methodology: HS-SPME-GC-MS

This protocol provides a self-validating workflow for the qualitative and quantitative analysis of this compound.

1. Sample Preparation: a. Collect fresh biological material (e.g., 1-5 g of garlic cloves, plant leaves, or insect secretions). b. Mince, blend, or grind the material to increase surface area. For liquid samples, use directly. c. Accurately weigh the homogenized sample into a 20 mL headspace vial. d. For quantification, add a known concentration of an appropriate internal standard (e.g., a deuterated ketone or a ketone of a different chain length, like 9-heptadecanone). e. Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 40-60°C) to promote volatilization. b. Allow the sample to equilibrate for 15-30 minutes. c. Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) under agitation. The fiber coating adsorbs the volatile analytes. Causality: The choice of fiber (e.g., DVB/CAR/PDMS) is critical; its mixed-phase coating is effective at trapping a wide range of volatiles, including mid-polarity ketones.[14] Incubation temperature and time are optimized to maximize analyte transfer to the headspace without causing thermal degradation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250-260°C) for thermal desorption of the analytes onto the column. Desorb for 3-5 minutes in splitless mode to maximize sensitivity. b. Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: Start at 40°C, hold for 2 min, then ramp at 5-10°C/min to 280°C, and hold for 5 min. This temperature program effectively separates compounds based on their boiling points and polarity. c. Mass Spectrometry:

- Ionization: Use standard Electron Ionization (EI) at 70 eV.[13]

- Mass Range: Scan from m/z 40 to 400.

- Source Temperature: ~230°C.

4. Data Processing and Identification: a. Identification: Confirm the identity of this compound by matching its retention time and its mass spectrum against an authentic chemical standard. The mass spectrum should also be compared with established libraries like NIST. Key expected fragments for ketones include those from alpha-cleavage and McLafferty rearrangement.[13] b. Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a pre-established calibration curve.

Conclusion and Future Directions

This compound is a naturally occurring aliphatic ketone with a confirmed presence in Allium sativum. The widespread distribution of its isomers across the plant and insect kingdoms strongly suggests that its occurrence is likely more prevalent than currently documented. This guide provides a framework for its further study, proposing a biosynthetic pathway and a robust analytical protocol for its detection and quantification.

Future research should focus on screening a wider range of organisms, particularly those known to produce other long-chain ketones, such as species from the Solanaceae and Fabaceae families, and insects that use ketones as pheromones. Elucidating the specific enzymatic control of hydroxylation and oxidation will be key to understanding the diversity of ketone isomers in nature. Such work will undoubtedly uncover novel roles for this compound in chemical ecology and may reveal new applications in the flavor, fragrance, and pharmaceutical industries.

References

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-pentadecanone, CAS Registry Number 2345-28-0. Food and Chemical Toxicology, 166, 113233. Available at: [Link]

-

Jadhav, S. R., & Soll, R. M. (1987). General method of synthesis for natural long-chain beta-diketones. Journal of Natural Products, 50(4), 646–649. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292625, this compound. PubChem. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-pentadecanone. TGSC. Available at: [Link]

-

The Good Scents Company. (n.d.). 8-pentadecanone. TGSC. Available at: [Link]

-

Wikipedia contributors. (2023, November 29). Insect pheromones. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

FooDB. (2022, November 18). Showing Compound Pentadecanone (FDB003657). Food Database. Available at: [Link]

-

Wang, Z., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Organic Chemistry Frontiers, 9(1), 107-113. Available at: [Link]

-

Agostoni, C., et al. (2014). Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke. The American Journal of Clinical Nutrition, 100(2), 726–727. Available at: [Link]

-

FooDB. (2022, November 18). Showing Compound 2-Pentadecanone (FDB003086). Food Database. Available at: [Link]

-

Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Jaydev Chemical Industries. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6064-38-6). Cheméo. Available at: [Link]

-

Ronneau, S., & Larras, F. (2024). Biochemistry, Ketogenesis. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Medicosis Perfectionalis. (2017, November 24). Ketone Body Synthesis | Ketogenesis | Formation Pathway and Regulation [Video]. YouTube. Available at: [Link]

-

Wikipedia contributors. (2024, January 3). Citric acid cycle. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Lo Presti, M., et al. (2022). Volatile composition, antidiabetic, and anti-obesity potential of Brassica incana leaf and flowering top extracts. Molecules, 27(20), 6848. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C15H30O | CID 292625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2-pentadecanone, 2345-28-0 [thegoodscentscompany.com]

- 5. 8-pentadecanone, 818-23-5 [thegoodscentscompany.com]

- 6. Showing Compound Pentadecanone (FDB003657) - FooDB [foodb.ca]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Showing Compound 2-Pentadecanone (FDB003086) - FooDB [foodb.ca]

- 9. benchchem.com [benchchem.com]

- 10. General method of synthesis for natural long-chain beta-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insect pheromones - Wikipedia [en.wikipedia.org]

- 12. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. Volatile composition, antidiabetic, and anti-obesity potential of Brassica incana leaf and flowering top extracts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 7-Pentadecanone for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Pentadecanone

This compound, a long-chain aliphatic ketone, serves as a valuable intermediate and building block in various fields, including the synthesis of pharmaceuticals, pheromones, and specialty chemicals. Its C15 backbone with a centrally located carbonyl group offers a versatile scaffold for further chemical modifications. Understanding the historical evolution of its synthesis provides not only a rich tapestry of classical organic reactions but also critical insights into the foundational principles of ketone preparation. This guide delves into the core historical methodologies employed for the synthesis of this compound, offering in-depth technical details, mechanistic rationales, and a comparative analysis to inform modern synthetic strategies.

I. Synthesis via Organometallic Reagents: Precision in Carbon-Carbon Bond Formation

The construction of the C15 backbone of this compound has historically relied heavily on the nucleophilic character of organometallic reagents. These methods offer precise control over the final structure by coupling smaller alkyl fragments.

A. The Organocadmium Approach: Taming Reactivity for Ketone Synthesis

In the mid-20th century, the reaction of organocadmium reagents with acyl chlorides emerged as a superior method for ketone synthesis, largely overcoming the propensity of more reactive organometallics, like Grignard reagents, to over-react with the newly formed ketone.[1][2] The reduced nucleophilicity of the organocadmium species is the key to this selectivity, preventing the secondary reaction that leads to tertiary alcohols.

Causality of Experimental Choice: The choice of an organocadmium reagent over a Grignard reagent for this transformation is a classic example of modulating reactivity for a desired outcome. The less polar carbon-cadmium bond, compared to the carbon-magnesium bond, results in a less nucleophilic alkyl group, which is reactive enough to attack the highly electrophilic acyl chloride but not the less reactive ketone product.[1]

Experimental Protocol: Synthesis of this compound from Heptanoyl Chloride and Dioctylcadmium

Step 1: Preparation of the Grignard Reagent (Octylmagnesium Bromide)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction begins, add the remaining 1-bromooctane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Formation of the Organocadmium Reagent (Dioctylcadmium)

-

To the freshly prepared octylmagnesium bromide solution, add anhydrous cadmium chloride (0.5 equivalents) portion-wise with vigorous stirring.

-

Reflux the mixture for 1 hour. The formation of the organocadmium reagent is complete when a Gilman test (color test with Michler's ketone) is negative for the Grignard reagent.

Step 3: Synthesis of this compound

-

Distill off the diethyl ether and replace it with anhydrous benzene.

-

Cool the reaction mixture in an ice bath and add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous benzene dropwise with continuous stirring.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Hydrolyze the reaction mixture by carefully adding dilute sulfuric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to yield this compound.

Caption: Workflow for the synthesis of this compound via an organocadmium reagent.

B. The Grignard Reagent-Nitrile Route

An alternative organometallic approach that avoids the over-reaction issue seen with esters or acyl chlorides is the reaction of a Grignard reagent with a nitrile. The initial addition forms a magnesium salt of a ketimine, which is unreactive towards a second equivalent of the Grignard reagent. Subsequent hydrolysis of the ketimine intermediate yields the desired ketone.

Experimental Protocol: Synthesis of this compound from Heptanenitrile and Octylmagnesium Bromide

-

Prepare octylmagnesium bromide as described in the organocadmium protocol.

-

To the stirred Grignard solution, add a solution of heptanenitrile (1.0 equivalent) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and hydrolyze by pouring it onto a mixture of crushed ice and concentrated sulfuric acid.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent.

-

Purify the resulting this compound by vacuum distillation.

C. The Organolithium-Carboxylic Acid Method

A more direct route involves the reaction of a carboxylic acid with two equivalents of an organolithium reagent. The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl group to form a stable dianionic intermediate (a gem-diol dilithium salt). This intermediate does not collapse until an acidic workup, which then furnishes the ketone.[3][4]

Experimental Protocol: Synthesis of this compound from Heptanoic Acid and Octyllithium

-

In a flame-dried flask under an inert atmosphere, dissolve heptanoic acid (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of octyllithium (2.0 equivalents) in hexanes via syringe, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude product, which can be purified by distillation or chromatography.

Caption: Logical flow of the organolithium-carboxylic acid reaction.

II. Oxidation of a Secondary Alcohol: A Tried-and-True Transformation

One of the most fundamental and historically significant methods for synthesizing ketones is the oxidation of the corresponding secondary alcohol.[5] For this compound, the precursor is 7-pentadecanol. A variety of oxidizing agents have been employed for this transformation, with chromic acid (Jones oxidation) being a classic, albeit now less favored due to toxicity, choice.

Causality of Experimental Choice: The selection of a strong oxidizing agent like chromic acid ensures the complete conversion of the secondary alcohol to the ketone. Secondary alcohols are generally resistant to over-oxidation under these conditions, as this would require the cleavage of a carbon-carbon bond, making the reaction a reliable and high-yielding method.

Experimental Protocol: Synthesis of this compound via Oxidation of 7-Pentadecanol

Step 1: Synthesis of 7-Pentadecanol (via Grignard Reaction)

-

In a flame-dried flask, prepare hexylmagnesium bromide from 1-bromohexane (1.0 equivalent) and magnesium (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the Grignard solution in an ice bath and slowly add a solution of octanal (1.0 equivalent) in anhydrous diethyl ether.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield crude 7-pentadecanol, which can be purified by distillation or used directly in the next step.

Step 2: Oxidation to this compound (Jones Oxidation)

-

Dissolve the 7-pentadecanol (1.0 equivalent) in acetone in a flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.

-

Slowly add the Jones reagent dropwise to the alcohol solution. The reaction is exothermic and the color will change from orange to green. Maintain the temperature below 20 °C.

-

After the addition is complete and the orange color persists, stir the mixture for an additional 30 minutes.

-

Quench the excess oxidant by adding a small amount of isopropyl alcohol until the green color is stable.

-

Filter the mixture to remove the chromium salts and concentrate the filtrate.

-

Extract the product into diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the this compound by vacuum distillation.

III. Ozonolysis of Alkenes: A Cleavage Approach

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. To synthesize this compound as the sole major organic product (along with another ketone or aldehyde), a symmetrically substituted alkene such as 7,8-dipropyl-7-tetradecene could be envisioned, though a more practical historical approach would involve an alkene that yields two different, separable carbonyl compounds. For instance, the ozonolysis of an appropriate isomer of pentadecene would yield this compound and another carbonyl compound.

Causality of Experimental Choice: Ozonolysis provides a direct and often high-yielding route to carbonyl compounds from alkenes. The choice of a reductive workup (e.g., using zinc dust or dimethyl sulfide) is crucial to prevent the oxidation of any aldehyde byproducts to carboxylic acids, thus ensuring the isolation of the ketone.

Experimental Protocol: Synthesis of this compound from 7-Pentadecene

-

Dissolve 7-pentadecene (1.0 equivalent) in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

-

Purge the solution with nitrogen or oxygen to remove the excess ozone.

-

Perform a reductive workup by adding zinc dust (1.5 equivalents) and a small amount of acetic acid or water, and allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Filter off the zinc salts and wash the solid with the reaction solvent.

-

Wash the filtrate with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

The ozonolysis of 7-pentadecene will yield a mixture of this compound and octanal. These can be separated by fractional distillation.

Comparative Analysis of Historical Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Organocadmium | R₂Cd, R'COCl | Excellent for ketones; no over-reaction; good functional group tolerance. | Cadmium reagents are highly toxic and moisture-sensitive; requires Grignard prep. | Good to Excellent |

| Grignard-Nitrile | RMgX, R'CN | Avoids over-reaction; nitriles are often stable and accessible. | Reaction can be sluggish; hydrolysis step required. | Moderate to Good |

| Organolithium-Acid | RLi, R'COOH | Direct conversion from carboxylic acids; stable intermediate. | Requires two equivalents of expensive/pyrophoric RLi; very low temperatures. | Good |

| Alcohol Oxidation | 7-Pentadecanol, CrO₃ | High yields; reliable and well-understood reaction. | Requires synthesis of the precursor alcohol; uses toxic heavy metals. | Excellent |

| Ozonolysis | Alkene, O₃ | Direct cleavage to carbonyls; often high-yielding. | Requires synthesis of the specific alkene precursor; produces a mixture of carbonyls. | Good to Excellent |

Conclusion

The historical synthesis of this compound showcases a range of robust and foundational reactions in organic chemistry. From the precise C-C bond formation using organometallic reagents to the reliable oxidation of secondary alcohols and the cleavage of alkenes, each method offers a unique set of advantages and challenges. The choice of a particular route was often dictated by the availability of starting materials, the desired purity of the product, and the need to control the reactivity of powerful reagents. While modern synthetic chemistry has introduced milder and more efficient catalysts, a deep understanding of these classical transformations remains indispensable for the contemporary researcher, providing a solid foundation for innovation in the synthesis of complex molecules.

References

-

Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15–32. [Link]

-

Shirley, D. A. (2011). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions, 8, 28-59. [Link]

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

-

Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39-45. [Link]

- Ley, S. V., & Madin, A. (1991). Oxidation of Alcohols. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 7, pp. 251-289). Pergamon Press.

-

Bailey, P. S. (1958). The Reactions of Ozone with Organic Compounds. Chemical Reviews, 58(5), 925–1010. [Link]

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

-

Jorgenson, M. J. (2011). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions, 18, 1-93. [Link]

-

Cason, J., & Prout, F. S. (1949). The Preparation of Some Higher Aliphatic Ketones. The Journal of Organic Chemistry, 14(2), 248–253. [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation by Chromic Acid. [Link]

-

Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. [Link]

-

Master Organic Chemistry. (2023, July 3). Reagent Friday: Chromic Acid, H2CrO4. [Link]

-

Quora. (2024, July 12). What are three methods for the preparation of ketones with the aid of chemical reactions?. [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of 7-Pentadecanone

This guide provides an in-depth technical analysis of 7-Pentadecanone, a long-chain aliphatic ketone, utilizing the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectral data, the underlying principles of each analytical method, and the experimental protocols necessary for robust and reproducible results.

Introduction to this compound and Spectroscopic Characterization

This compound (C₁₅H₃₀O), also known as heptadecan-7-one, is a saturated ketone with a molecular weight of 226.40 g/mol .[1] Its structure consists of a fifteen-carbon chain with a carbonyl group at the seventh position. Spectroscopic analysis is fundamental to confirming the identity and purity of such organic molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, which aids in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are the primary methods used.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in its aliphatic chains. Due to the symmetry of the molecule around the carbonyl group, several proton environments are chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-15 | ~0.88 | Triplet | 6H |

| H-6, H-8 | ~2.38 | Triplet | 4H |

| H-2, H-14, H-3, H-13, H-4, H-12, H-5, H-9, H-10, H-11 | ~1.25-1.60 | Multiplet | 20H |

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.

Interpretation of the ¹H NMR Spectrum:

-

Alkyl Chain Protons (H-2 to H-5 and H-9 to H-14): The majority of the protons in the long alkyl chains are chemically similar and shielded, resulting in a large, complex multiplet in the upfield region, typically around 1.25-1.60 ppm.

-

α-Methylene Protons (H-6, H-8): The protons on the carbons adjacent to the carbonyl group (α-carbons) are deshielded due to the electron-withdrawing effect of the carbonyl oxygen. This results in a downfield shift to approximately 2.38 ppm. These protons appear as a triplet due to coupling with the neighboring methylene protons.

-

Terminal Methyl Protons (H-1, H-15): The protons of the terminal methyl groups are the most shielded and therefore appear at the most upfield position, around 0.88 ppm. They exhibit a triplet splitting pattern due to coupling with the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (C=O) | ~211 |

| C-6, C-8 | ~42 |

| C-5, C-9 | ~24 |

| C-4, C-10 | ~29 |

| C-3, C-11 | ~32 |

| C-2, C-12, C-13, C-14 | ~23-32 |

| C-1, C-15 | ~14 |

Note: These are approximate chemical shifts. Actual values can be influenced by the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-7): The most downfield signal, typically around 211 ppm, is characteristic of a ketone carbonyl carbon.[2]

-

α-Methylene Carbons (C-6, C-8): The carbons directly attached to the carbonyl group are deshielded and appear at approximately 42 ppm.

-

Alkyl Chain Carbons: The remaining methylene carbons in the alkyl chains appear in the range of 23-32 ppm. The signals for the terminal methyl carbons (C-1, C-15) are the most upfield, appearing around 14 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions corresponding to its carbonyl group and the C-H bonds of the long alkyl chains.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~2955, ~2918, ~2850 | Strong | C-H Stretching | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| ~1715 | Very Strong | C=O Stretching | Carbonyl group of a saturated aliphatic ketone |

| ~1465 | Medium | CH₂ Bending | Scissoring vibration of methylene groups |

| ~1375 | Weak | CH₃ Bending | Symmetric bending of methyl groups |

Data sourced from the NIST Chemistry WebBook.[3]

Interpretation of the IR Spectrum:

-

C-H Stretching Vibrations: The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations in the numerous methylene and methyl groups of the long alkyl chains.

-

Carbonyl (C=O) Stretching: The most prominent and diagnostic peak in the spectrum is the very strong absorption at approximately 1715 cm⁻¹. This frequency is characteristic of the C=O stretching vibration in a saturated aliphatic ketone.[4]

-

C-H Bending Vibrations: The absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ are due to the bending vibrations of the CH₂ and CH₃ groups, respectively.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply gentle pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound.

Mass Spectral Data and Interpretation

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 226 | Low | [C₁₅H₃₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | Moderate | [C₈H₁₄O]⁺˙ | McLafferty Rearrangement |

| 127 | Moderate | [C₉H₁₉]⁺ | α-cleavage |

| 113 | High | [C₆H₁₃CO]⁺ | α-cleavage |

| 99 | Moderate | [C₇H₁₅]⁺ | α-cleavage |

| 85 | High | [C₅H₁₁CO]⁺ | α-cleavage |

| 57 | High | [C₄H₉]⁺ | Alkyl chain fragmentation |

| 43 | Base Peak | [C₃H₇]⁺ | Alkyl chain fragmentation |

Data sourced from the NIST Chemistry WebBook.[5]

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺˙): The peak at m/z 226 corresponds to the molecular ion, confirming the molecular weight of this compound.[5] The intensity of the molecular ion peak is typically low for long-chain ketones due to facile fragmentation.

-

α-Cleavage: This is a major fragmentation pathway for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, α-cleavage can occur on either side of the carbonyl group, leading to the formation of acylium ions and alkyl cations. The most prominent α-cleavage fragments are observed at m/z 113 ([CH₃(CH₂)₅CO]⁺) and m/z 85 ([CH₃(CH₂)₄CO]⁺), as well as their corresponding alkyl fragments at m/z 127 ([CH₃(CH₂)₈]⁺) and m/z 99 ([CH₃(CH₂)₆]⁺).

-

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This process results in the formation of a neutral alkene and a resonance-stabilized enol radical cation. For this compound, the McLafferty rearrangement leads to a significant peak at m/z 142.

-